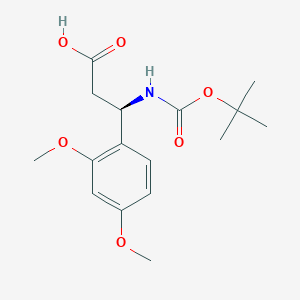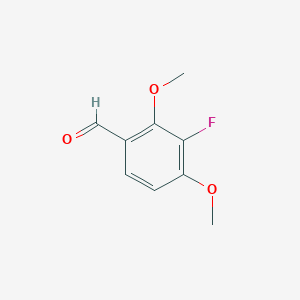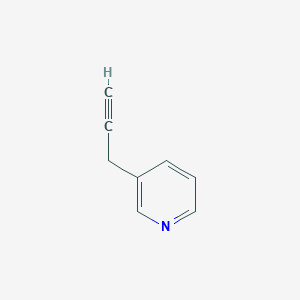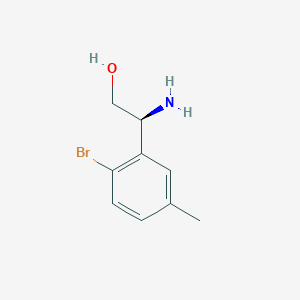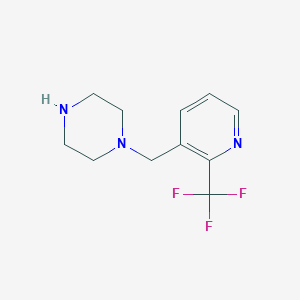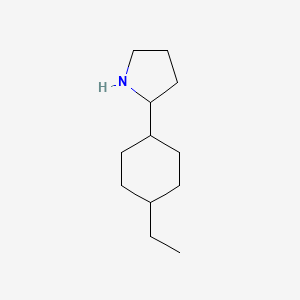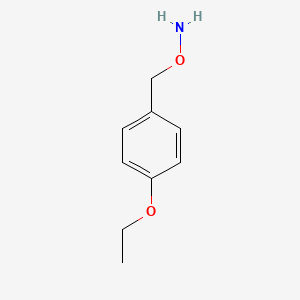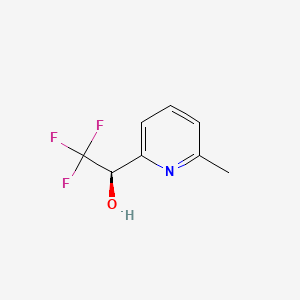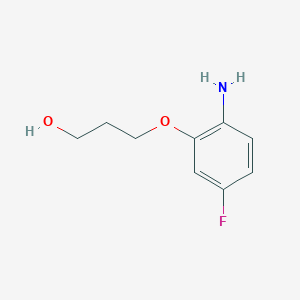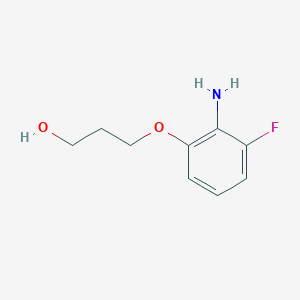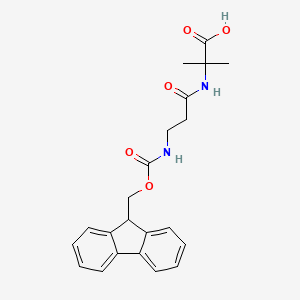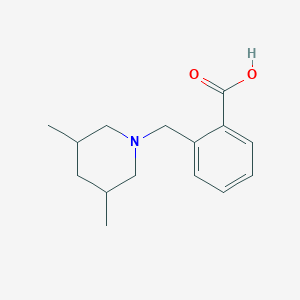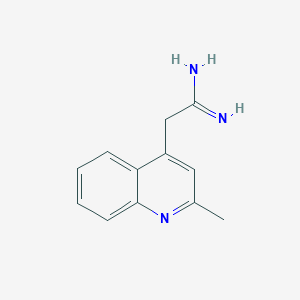
2-(2-Methylquinolin-4-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylquinolin-4-yl)acetimidamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylquinolin-4-yl)acetimidamide typically involves the reaction of 2-methylquinoline with acetimidamide under specific conditions. One common method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods help in achieving high yields and purity of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and green chemistry principles can further enhance the production process .
化学反応の分析
Types of Reactions
2-(2-Methylquinolin-4-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
科学的研究の応用
2-(2-Methylquinolin-4-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its pharmacological activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
作用機序
The mechanism of action of 2-(2-Methylquinolin-4-yl)acetimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 2-(2-Methylquinolin-4-yl)acetimidamide.
Quinoline: The parent compound with a wide range of biological activities.
2-(2-Methylquinolin-8-yl)oxyacetohydrazide: Another quinoline derivative with similar structural features
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity.
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-(2-methylquinolin-4-yl)ethanimidamide |
InChI |
InChI=1S/C12H13N3/c1-8-6-9(7-12(13)14)10-4-2-3-5-11(10)15-8/h2-6H,7H2,1H3,(H3,13,14) |
InChIキー |
UHABVEPECAKMJL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


